3,4-Dimethyl-3,4-hexanediol

Mechanistic Chemistry Migratory Aptitude Carbocation Rearrangement

3,4-Dimethyl-3,4-hexanediol (CAS 1185-02-0), also referred to as 3,4-dimethylhexane-3,4-diol, is a branched, symmetrical vicinal diol bearing two tertiary alcohol groups. With a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol, it is a liquid at room temperature, displaying a boiling point of 200.8°C and a density of 0.939 g/mL.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 1185-02-0
Cat. No. B074338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-3,4-hexanediol
CAS1185-02-0
Synonyms3,4-Dimethyl-3,4-hexanediol
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC(C)(C(C)(CC)O)O
InChIInChI=1S/C8H18O2/c1-5-7(3,9)8(4,10)6-2/h9-10H,5-6H2,1-4H3
InChIKeyRJOVKNVJGPMWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-3,4-hexanediol (CAS 1185-02-0): A Sterically Hindered Vicinal Diol for Specialized Organic Synthesis and Physicochemical Applications


3,4-Dimethyl-3,4-hexanediol (CAS 1185-02-0), also referred to as 3,4-dimethylhexane-3,4-diol, is a branched, symmetrical vicinal diol bearing two tertiary alcohol groups [1]. With a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol, it is a liquid at room temperature, displaying a boiling point of 200.8°C and a density of 0.939 g/mL . Its diastereomeric forms (meso- and dl-) have been isolated and studied, revealing distinct reactivity profiles that are central to its value as a mechanistic probe and a synthetic intermediate [2].

The Procurement Risk of Generic Diol Substitution: Why 3,4-Dimethyl-3,4-hexanediol Cannot Be Replaced by Simple Analogs


In chemical procurement, vicinal diols are often mistakenly treated as interchangeable building blocks. For 3,4-dimethyl-3,4-hexanediol, this assumption fails because its two adjacent tertiary alcohol centers, each substituted with an ethyl and a methyl group [1], create a unique steric and electronic environment. This configuration dictates reaction outcomes—such as regioselective dehydration and group migration—that are not recapitulated by common analogs like pinacol (2,3-dimethylbutane-2,3-diol) or 3,4-hexanediol [2]. Consequently, selecting a generic alternative directly jeopardizes reaction yield, product distribution, and the ability to generate specific diene isomers for downstream applications, as detailed in the quantitative evidence below [3].

Quantitative Differentiation Guide: 3,4-Dimethyl-3,4-hexanediol vs. Closest Analogs


Pinacol Rearrangement: 70-73% Ethyl Group Migration vs. Exclusive Methyl Migration in Pinacol

The pinacol rearrangement of 3,4-dimethyl-3,4-hexanediol demonstrates a clear, quantifiable preference for ethyl group migration over methyl group migration, producing 70-73% of 3-ethyl-3-methylpentan-2-ol [1]. This outcome is in direct contrast to the rearrangement of pinacol (2,3-dimethylbutane-2,3-diol), where only methyl migration is possible due to the absence of ethyl substituents. The study utilized IR spectroscopic analysis of hydrogenated product mixtures to establish the ratio [1].

Mechanistic Chemistry Migratory Aptitude Carbocation Rearrangement

Dehydration Selectivity: 3,4-Dimethyl-3,4-hexanediol Enables Specific Synthesis of cis,cis-3,4-Dimethyl-2,4-hexadiene Not Accessible from Analogs

Acid-catalyzed dehydration of 3,4-dimethyl-3,4-hexanediol produces a mixture of six isomeric C8H14 dienes, with a strong preference for cis,cis-3,4-dimethyl-2,4-hexadiene when specific reagents (e.g., iodine in propionic anhydride) are used [1]. This contrasts with dehydration of 3,4-hexanediol, which yields unbranched hexadienes, or 2,5-dimethyl-2,5-hexanediol, which predominantly forms 2,5-dimethyl-2,4-hexadiene isomers that lack the terminal ethyl substituents [2].

Diene Synthesis Dehydration Chemistry Stereoselective Synthesis

Physical State: Liquid at Room Temperature vs. Solid Analogs Enhances Formulation and Handling

3,4-Dimethyl-3,4-hexanediol exhibits a melting point of –67°C and a boiling point of 200.8°C, making it a low-viscosity liquid at ambient conditions [1]. In contrast, pinacol (2,3-dimethylbutane-2,3-diol) is a solid with a melting point of 40-43°C, and 2,5-dimethyl-2,5-hexanediol melts at 89-91°C [2]. This liquid nature eliminates the need for pre-heating or co-solvents during dispensing and mixing, a distinct advantage in automated synthesis and large-scale formulation processes.

Physicochemical Properties Formulation Chemistry Process Chemistry

Stereochemical Impact: Differential Reactivity of meso- and dl-Diastereomers Enables Stereochemical Control

The two diastereomeric forms of 3,4-dimethyl-3,4-hexanediol (meso and dl) were isolated and separately subjected to pinacol rearrangement, revealing that the dl-form rearranges faster than the meso-form under identical conditions [1]. This stereochemical differentiation is absent in pinacol, which, though capable of forming dl- and meso- forms, has not been reported to show such pronounced reactivity differences. The ability to select a specific diastereomer allows for fine-tuning of reaction kinetics and product distribution in stereoselective syntheses.

Stereochemistry Diastereomer Separation Reaction Mechanism

3,4-Dimethyl-3,4-hexanediol: Evidence-Based Application Scenarios Driven by Unique Chemical Properties


Mechanistic Probe for Migratory Aptitude in Carbocation Rearrangements

The established 70-73% preference for ethyl over methyl migration in the pinacol rearrangement of 3,4-dimethyl-3,4-hexanediol [1] makes this compound a gold-standard substrate for calibrating computational models of carbocation rearrangements and for teaching fundamental concepts of migratory aptitude. It provides a clear, binary outcome that simpler analogs cannot offer.

Precursor for Stereochemically Defined C8 Dienes in Diels-Alder Cycloadditions

Dehydration of 3,4-dimethyl-3,4-hexanediol yields a mixture enriched in cis,cis-3,4-dimethyl-2,4-hexadiene [2]. This specific diene is a valuable intermediate for synthesizing polysubstituted cyclohexenes and natural product frameworks, where the ethyl substituents provide steric bulk and influence regioselectivity in cycloadditions.

Liquid Tertiary Diol for Non-Crystalline Polymer and Coating Formulations

With a melting point of –67°C [3], 3,4-dimethyl-3,4-hexanediol remains a free-flowing liquid under standard processing conditions. This property is leveraged in the design of low-Tg polyesters, polyurethanes, and plasticizer blends, where solid diols like pinacol would necessitate additional heating, solvent, or complex mixing equipment, thereby increasing process cost and complexity.

Diastereomerically Resolved Building Block for Asymmetric Synthesis

The distinct reactivity of meso- and dl-3,4-dimethyl-3,4-hexanediol [4] enables chemists to use the resolved diastereomers as chiral auxiliaries or ligands after derivatization. This application scenario is predicated on the ability to procure the compound in stereochemically pure form, a requirement that generic diol mixtures cannot satisfy.

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